Cas no 2731008-65-2 (2-Amino-4-bromo-3,5-dichlorobenzamide)

2-Amino-4-bromo-3,5-dichlorobenzamide is a halogenated benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring amino, bromo, and dichloro substituents, offers versatility as an intermediate in organic synthesis. The compound’s distinct substitution pattern enables selective functionalization, making it valuable for developing bioactive molecules. Its high purity and stability under standard conditions ensure reliable performance in synthetic workflows. Researchers may utilize this compound in the development of novel heterocycles or as a building block for targeted drug candidates. Proper handling and storage are recommended due to its halogenated nature. Analytical data (NMR, HPLC) confirm its structural integrity and suitability for further derivatization.
2-Amino-4-bromo-3,5-dichlorobenzamide structure
2731008-65-2 structure
Product Name:2-Amino-4-bromo-3,5-dichlorobenzamide
CAS No:2731008-65-2
MF:C7H5BrCl2N2O
MW:283.937398672104
MDL:MFCD34562063
CID:5654421
PubChem ID:165587633
Update Time:2025-05-19

2-Amino-4-bromo-3,5-dichlorobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2731008-65-2
    • EN300-28256584
    • 2-amino-4-bromo-3,5-dichlorobenzamide
    • 2-Amino-4-bromo-3,5-dichlorobenzamide
    • MDL: MFCD34562063
    • Inchi: 1S/C7H5BrCl2N2O/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H2,12,13)
    • InChI Key: UQFAPVHQCVMQBG-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(C(N)=O)=C(C=1Cl)N)Cl

Computed Properties

  • Exact Mass: 281.89623g/mol
  • Monoisotopic Mass: 281.89623g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 69.1Ų

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Additional information on 2-Amino-4-bromo-3,5-dichlorobenzamide

Introduction to 2-Amino-4-bromo-3,5-dichlorobenzamide (CAS No. 2731008-65-2)

2-Amino-4-bromo-3,5-dichlorobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 2731008-65-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This benzamide derivative features a unique structural motif characterized by the presence of amino, bromo, and chloro substituents at specific positions on the benzene ring. The compound's distinct chemical profile makes it a valuable scaffold for further derivatization and exploration in drug discovery initiatives.

The structural configuration of 2-Amino-4-bromo-3,5-dichlorobenzamide (CAS No. 2731008-65-2) consists of a benzene ring substituted with an amino group at the 2-position, a bromine atom at the 4-position, and two chlorine atoms at the 3- and 5-positions. This arrangement imparts unique electronic and steric properties to the molecule, which are critical for its potential biological activity. The presence of multiple halogen atoms enhances the compound's reactivity, making it a versatile intermediate in synthetic chemistry and a promising candidate for developing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of benzamide derivatives due to their diverse biological activities. Specifically, compounds with halogenated aromatic rings have shown promise in various preclinical studies as modulators of enzyme activity and receptor binding. The 2-Amino-4-bromo-3,5-dichlorobenzamide (CAS No. 2731008-65-2) scaffold aligns well with this trend, as its structural features are conducive to interactions with biological targets involved in metabolic pathways, inflammation, and cell signaling.

One of the most compelling aspects of 2-Amino-4-bromo-3,5-dichlorobenzamide (CAS No. 2731008-65-2) is its potential as a lead compound for further optimization. Researchers have leveraged its scaffold to develop analogs with enhanced potency and selectivity by modifying substituent groups or introducing additional functional moieties. For instance, studies have demonstrated that minor alterations in the positions or types of halogen atoms can significantly alter the compound's pharmacokinetic properties, making it more suitable for therapeutic applications.

The synthesis of 2-Amino-4-bromo-3,5-dichlorobenzamide (CAS No. 2731008-65-2) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the bromination of a precursor benzene derivative followed by chlorination at specific positions. Subsequent introduction of an amino group completes the formation of the target molecule. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and minimize byproduct formation.

From a medicinal chemistry perspective, 2-Amino-4-bromo-3,5-dichlorobenzamide (CAS No. 2731008-65-2) serves as an excellent starting point for exploring new therapeutic modalities. Its structural features suggest potential activity against a range of diseases, including cancer, infectious disorders, and neurodegenerative conditions. Preclinical studies have begun to uncover its mechanisms of action, revealing interactions with targets such as kinases and transcription factors that are implicated in disease pathogenesis.

The development of 2-Amino-4-bromo-3,5-dichlorobenzamide (CAS No. 2731008-65-2) into a viable drug candidate requires rigorous evaluation through in vitro and in vivo assays. These studies assess its efficacy, toxicity profiles, and pharmacokinetic behavior to determine its suitability for further clinical development. Collaborative efforts between synthetic chemists and biologists are essential to optimize the compound's properties while ensuring safety and efficacy for human use.

In conclusion, 2-Amino-4-bromo-3,5-dichlorobenzamide (CAS No. 2731008-65-2) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its halogenated benzamide core provides a rich framework for medicinal chemistry innovation, offering opportunities to develop novel therapeutics against various diseases. As research progresses, 2-Amino-4-bromo- 3, 5- dichlorobenzamide (CAS No. 27 31008- 65- 2) is poised to play a significant role in shaping future advancements in drug discovery and development.

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